molecular formula C17H18S2 B12563925 3-Phenylsulfanylpent-1-en-3-ylsulfanylbenzene CAS No. 144345-05-1

3-Phenylsulfanylpent-1-en-3-ylsulfanylbenzene

Cat. No.: B12563925
CAS No.: 144345-05-1
M. Wt: 286.5 g/mol
InChI Key: WODFHSHWZRKARR-UHFFFAOYSA-N
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Description

3-Phenylsulfanylpent-1-en-3-ylsulfanylbenzene is an organic compound characterized by the presence of phenylsulfanyl groups attached to a pent-1-en backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenylsulfanylpent-1-en-3-ylsulfanylbenzene typically involves the reaction of pent-1-ene with phenylsulfanyl reagents under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. Common reaction conditions include:

    Temperature: Moderate to high temperatures (50-100°C)

    Solvent: Organic solvents such as dichloromethane or toluene

    Catalyst: Transition metal catalysts like palladium or platinum

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The use of automated systems and advanced monitoring techniques further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Phenylsulfanylpent-1-en-3-ylsulfanylbenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the phenylsulfanyl groups to thiols.

    Substitution: The phenylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as alkoxides or amines are used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones

    Reduction: Thiols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

3-Phenylsulfanylpent-1-en-3-ylsulfanylbenzene has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Phenylsulfanylpent-1-en-3-ylsulfanylbenzene involves its interaction with specific molecular targets. The phenylsulfanyl groups can interact with enzymes or receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-Phenylsulfanylprop-1-en-3-ylsulfanylbenzene
  • 3-Phenylsulfanylbut-1-en-3-ylsulfanylbenzene
  • 3-Phenylsulfanylhex-1-en-3-ylsulfanylbenzene

Uniqueness

3-Phenylsulfanylpent-1-en-3-ylsulfanylbenzene is unique due to its specific structural configuration, which imparts distinct chemical and physical properties

Properties

CAS No.

144345-05-1

Molecular Formula

C17H18S2

Molecular Weight

286.5 g/mol

IUPAC Name

3-phenylsulfanylpent-1-en-3-ylsulfanylbenzene

InChI

InChI=1S/C17H18S2/c1-3-17(4-2,18-15-11-7-5-8-12-15)19-16-13-9-6-10-14-16/h3,5-14H,1,4H2,2H3

InChI Key

WODFHSHWZRKARR-UHFFFAOYSA-N

Canonical SMILES

CCC(C=C)(SC1=CC=CC=C1)SC2=CC=CC=C2

Origin of Product

United States

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